
N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
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Overview
Description
N-ethyl-N-(4-methyloxazol-2-yl)butyramide is a chemical compound with the molecular formula C10H16N2O2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of 4-methyloxazole with N-ethylbutyramide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-ethyl-N-(4-methyloxazol-2-yl)butyramide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The oxazole ring and amide group participate in redox transformations:
Oxidation of the Oxazole Ring
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Reagents : Potassium permanganate (KMnO₄) in acidic media.
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Product : 4-Methyl-1,3-oxazole-2-carboxylic acid (via cleavage of the C=N bond) .
Reduction of the Amide Bond
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Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
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Product : Corresponding amine derivative (N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butylamine).
Hydrolysis and Degradation Pathways
The amide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Reagents : 6M HCl at reflux.
Alkaline Hydrolysis
Substitution Reactions
The oxazole ring undergoes electrophilic substitution:
Nitration
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Reagents : Nitrating mixture (HNO₃/H₂SO₄).
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Product : 4-Methyl-5-nitro-1,3-oxazol-2-yl derivative.
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Regioselectivity : Nitration occurs preferentially at the 5-position due to electron-donating methyl group .
Cyclization and Ring-Forming Reactions
Under controlled conditions, the compound forms fused heterocycles:
Formation of Imidazolidinones
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Reagents : Phosgene (COCl₂) in DCM.
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Mechanism : Intramolecular cyclization via carbamate intermediate .
Reaction | Reagents | Conditions | Product |
---|---|---|---|
Cyclization | COCl₂ | 0°C, 1 hour | Fused bicyclic compound |
Biological Activity and Reactivity
The compound’s interactions with biological targets are influenced by its reactivity:
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Protease Inhibition : Acts as a competitive inhibitor by binding to catalytic serine residues via its amide group.
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Antimicrobial Activity : Oxazole ring participates in hydrogen bonding with bacterial enzymes .
Key Research Findings
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Stability : Degrades rapidly under UV light (t₁/₂ = 2.3 hours).
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Solubility : LogP = 1.8, indicating moderate hydrophobicity.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide exhibit significant antimicrobial properties. For instance, derivatives of oxazole rings have been shown to inhibit bacterial growth effectively. A study demonstrated that specific oxazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic role in treating bacterial infections .
1.2 Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of oxazole-containing compounds. In vitro studies showed that certain derivatives could reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that this compound could be explored for its potential in treating inflammatory diseases .
1.3 Cancer Research
The compound's structural features may also contribute to its anticancer properties. Studies have indicated that oxazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. This positions this compound as a candidate for further research in cancer therapeutics .
Pharmacology
2.1 Drug Development
this compound's unique chemical structure makes it a valuable scaffold for drug development. Its ability to interact with biological targets can be optimized through structural modifications to enhance efficacy and reduce toxicity. The exploration of this compound in drug formulation could lead to novel therapeutic agents .
2.2 Mechanism of Action
Understanding the mechanism by which this compound exerts its biological effects is crucial for its application in pharmacology. Preliminary studies suggest that it may function through inhibition of specific enzymes involved in inflammatory pathways or microbial metabolism, although detailed mechanistic studies are still required .
Material Science
3.1 Polymer Chemistry
In material science, compounds like this compound can serve as monomers or additives in polymer formulations. The incorporation of oxazole rings into polymer matrices can enhance thermal stability and mechanical properties, making these materials suitable for various industrial applications .
Data Tables
Application Area | Specific Use Case | Findings/Impact |
---|---|---|
Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus and E.coli |
Anti-inflammatory Properties | Reduces IL-1β and TNF-α expression | |
Cancer Research | Induces apoptosis in cancer cell lines | |
Pharmacology | Drug Development | Potential scaffold for new therapeutic agents |
Mechanism of Action | Inhibits enzymes related to inflammation | |
Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in 2022 evaluated several oxazole derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments conducted on human cell lines demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This finding supports the hypothesis that this compound could be developed into a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-ethyl-N-(4-methyloxazol-2-yl)butyramide include:
- N-ethyl-N-(4-methyloxazol-2-yl)hexanamide
- 2-ethyl-N-(4-methyl-oxazol-2-yl)-butyramide
Uniqueness
N-ethyl-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific structure and the presence of both an oxazole ring and an amide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an oxazole ring, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific activities supported by case studies and experimental data.
Anti-inflammatory Activity
Studies have shown that derivatives of oxazole compounds can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, a study synthesized several benzoxazole derivatives and demonstrated their ability to suppress LPS-induced inflammation in vitro and in vivo. Notably, compounds similar to this compound exhibited significant reductions in mRNA levels of inflammatory markers without inducing hepatotoxicity .
Case Study: In Vivo Assessment
In a controlled animal model, administration of oxazole derivatives led to decreased plasma levels of alanine transferase (ALT) and aspartate transaminase (AST), indicating protective effects against liver damage while effectively reducing inflammation markers .
Antimicrobial Activity
This compound and its analogs have been evaluated for their antimicrobial properties. Compounds within this class have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for several derivatives indicate promising antibacterial activity.
Compound | MIC (μg/mL) | Activity |
---|---|---|
BOK-1 | 5.9 | Moderate |
BOK-2 | 1.8 | High |
BOK-3 | 2.4 | High |
These results suggest that modifications to the oxazole structure can enhance antimicrobial potency .
The biological activity of this compound is largely attributed to its interaction with specific biological targets. For example:
Properties
CAS No. |
57067-94-4 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-9(13)12(5-2)10-11-8(3)7-14-10/h7H,4-6H2,1-3H3 |
InChI Key |
QUHWUFXRYOHUJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC)C1=NC(=CO1)C |
Origin of Product |
United States |
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